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Compound of Interest

Compound Name: YM758

Cat. No.: B8069513

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM758 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-
gated (HCN) channel, also known as the "funny” or If current channel. Developed by Astellas
Pharma, YM758 was investigated as a novel therapeutic agent for stable angina and atrial
fibrillation. Its mechanism of action involves the direct blockade of If channels in the sinoatrial
node, leading to a reduction in heart rate without significantly affecting other cardiovascular
parameters. Despite promising preclinical data, the clinical development of YM758 was
discontinued. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical and pharmacological properties, and available experimental data on
YM758, intended to serve as a valuable resource for researchers and drug development
professionals.

Chemical Structure and Properties

YM758 is a complex synthetic molecule, and it is the (R)-enantiomer that possesses the
desired pharmacological activity. It has been primarily studied as a monophosphate salt to
improve its pharmaceutical properties.

Table 1: Chemical and Physical Properties of YM758 and its Monophosphate Salt
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YM758
Property YM758 (Free Base) Reference(s)
Monophosphate
N-[2-[(3R)-3-(6,7-
(-)-N-{2-[(3R)-3-(6,7- dimethoxy-3,4-
dimethoxy-1,2,3,4- dihydro-1H-
tetrahydroisoquinoline  isoquinoline-2-
IUPAC Name [1]

-2-carbonyl)piperidin-
1-yllethyl}-4-
fluorobenzamide

carbonyl)piperidin-1-
yllethyl]-4-

fluorobenzamide;phos

phoric acid
Molecular Formula C26H32FN304 C26H35FN308P [11[2]
Molecular Weight 469.55 g/mol 567.5 g/mol [1112]
COC1=C(C=C2CN(C
COcl1cc2CCN(Cc2ccl  CC2=C1)C(=0)
OC)C(=O0)C[C@@H]3 [C@@H]3CCCN(C3)
SMILES [2]
CCCN(CCNC(=O)c4c  CCNC(=0)C4=CC=C(
cc(cc4)F)C3 C=C4)F)OC.OP(=0)
(00
INnChI=1S/C26H32FN
304.H304P/c1-33-23-
InChl=1S/C26H32FN
14-19-9-12-30(17-
304/c1-33-23-14-19-
21(19)15-24(23)34-
9-12-30(17-21(19)15-
2)26(32)20-4-3-11-
24(23)34-2)26(32)20-
29(16-20)13-10-28-
4-3-11-29(16-20)13-
InChl 25(31)18-5-7-22(27)8-  [2]
10-28-25(31)18-5-7-
6-18;1-5(2,3)4/h5-
22(27)8-6-18/h5-8,14-
8,14-15,20H,3-4,9-
15,20H,3-4,9-13,16-
13,16-17H2,1-2H3,
17H2,1-2H3,
(H,28,31);
(H,28,31)/t20-/m1/s1
(H3,1,2,3,4)/t20-;/m1./
sl
- Soluble in DMSO (100 o
Solubility Not explicitly found [3]

mg/mL, 212.97 mM)
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Note: Data for pKa and logP were not available in the searched literature.

Pharmacology
Mechanism of Action

YM758 is a selective inhibitor of the If current in the sinoatrial (SA) node of the heart.[4] The If
current, carried by HCN channels, is a mixed sodium-potassium inward current that plays a
crucial role in the spontaneous diastolic depolarization of pacemaker cells, thereby controlling
the heart rate. By blocking this current, YM758 slows the rate of diastolic depolarization,
leading to a dose-dependent reduction in heart rate. A key advantage of this mechanism is the
selective action on the SA node, with minimal effects on other cardiac electrophysiological
parameters such as ventricular repolarization and myocardial contractility.
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Caption: Mechanism of action of YM758 in the sinoatrial node.

Pharmacodynamics

Preclinical studies have demonstrated that YM758 effectively reduces heart rate in a dose-
dependent manner in various animal models. This bradycardic effect is achieved without
significant changes in blood pressure, atrioventricular conduction, or cardiac contractility,
highlighting its selectivity for the If current.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of YM758 has been investigated in several preclinical species.

Table 2: Summary of Pharmacokinetic Parameters of YM758 in Animals
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Parameter Rat Dog Reference(s)
Bioavailability (Oral) 7.5-16.6% 16.1 - 22.0%
Elimination Half-life

1.14-1.16h 1.10-1.30h

(t1/2)

Total Body Clearance

5.71 - 7.27 L/h/kg
(CLtot)

1.75-1.90 L/n/kg

Plasma Protein -
s Not specified
Binding

Saturation observed

Major Binding Protein Not specified

al-acid glycoprotein
(AGP)

Blood-to-Plasma Ratio 1.36 - 1.42

0.95-1.15

Note: Human pharmacokinetic data is limited.

Metabolism

In vitro studies using human liver microsomes have shown that YM758 is metabolized by

cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[5] The major metabolic pathways

include oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.

[1]

Table 3: In Vitro Inhibition Constants (Ki) of YM758 for Human CYP Isozymes

CYP Isozyme Substrate Ki (pM) Reference(s)
Midazolam (CYP3A4) 59 - 340 [5]
Nifedipine (CYP3A4) 59 - 340 [5]
Metoprolol (CYP2D6) 59 - 340 [5]

The metabolism of YM758 can be inhibited by potent inhibitors of CYP2D6 (e.g., quinidine) and
CYP3A4 (e.g., ketoconazole), suggesting a potential for drug-drug interactions.[5]
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Caption: Proposed metabolic pathways of YM758.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain.
However, based on the descriptions in the publications, the following methodologies were
employed.

In Vitro Metabolism Studies

e Objective: To identify the CYP isozymes responsible for YM758 metabolism and to assess its
potential for CYP inhibition.

» Methodology:

o Incubation: YM758 was incubated with pooled human liver microsomes in the presence of
an NADPH-generating system.

o Metabolite Identification: The reaction mixture was analyzed by liquid chromatography-
mass spectrometry (LC-MS) to identify and quantify the metabolites.
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o CYP Inhibition Assay: The inhibitory potential of YM758 on major CYP isozymes (e.g.,
CYP1A2, 2C9, 2C19, 2D6, 3A4) was evaluated by co-incubating YM758 with known probe
substrates for each isozyme. The formation of the substrate-specific metabolite was
measured to determine the IC50 and subsequently the Ki values.

o Reaction Phenotyping: To identify the specific CYPs involved in YM758 metabolism,
experiments were conducted using a panel of recombinant human CYP enzymes or by
using specific chemical inhibitors for each CYP isozyme with human liver microsomes.

Start: In Vitro Metabolism Assessment

Incubate YM758 with CYP Inhibition Assay with Reaction Phenotyping with
Human Liver Microsomes + NADPH Probe Substrates Recombinant CYPs or Inhibitors
LC-MS Analysis Identify Responsible CYP Isozymes
Identify Metabolites Determine IC50 and Ki values

End: Metabolism Profile

Click to download full resolution via product page

Caption: General workflow for in vitro metabolism studies of YM758.

Clinical Development and Status

The development of YM758 for stable angina and atrial fibrillation was discontinued by Astellas
Pharma.[2] The specific reasons for the discontinuation have not been publicly disclosed.
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There is no information available regarding any clinical trials that may have been conducted
with YM758.

Conclusion

YM758 is a selective If channel inhibitor with a well-defined mechanism of action and promising
preclinical pharmacological and pharmacokinetic profiles. Its development was unfortunately
halted, but the information gathered on its chemical properties, metabolism, and in vitro and in
vivo activity provides a valuable case study for researchers in the field of cardiovascular drug
discovery. The data presented in this technical guide can aid in the design of new If inhibitors
and further the understanding of the therapeutic potential and challenges associated with this
class of drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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